BenchChemオンラインストアへようこそ!

Norbuprenorphine-d9

Forensic Toxicology Clinical Compliance Monitoring UHPLC-MS/MS

Norbuprenorphine-d9 (CAS 1309388-84-8) is a nine-fold deuterated analog of norbuprenorphine, the primary active metabolite of the opioid modulator buprenorphine. It is supplied as a Cerilliant® certified reference material (CRM) at 1 mg/mL in methanol in a Snap-N-Spike®/Snap-N-Shoot® ampule format, meeting ISO 17034 and ISO/IEC 17025 accreditation standards.

Molecular Formula C25H35NO4
Molecular Weight 422.6 g/mol
Cat. No. B13438215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbuprenorphine-d9
Molecular FormulaC25H35NO4
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O
InChIInChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3
InChIKeyYOYLLRBMGQRFTN-ZNBHVKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norbuprenorphine-d9: Certified Deuterated Internal Standard for Buprenorphine Compliance Monitoring


Norbuprenorphine-d9 (CAS 1309388-84-8) is a nine-fold deuterated analog of norbuprenorphine, the primary active metabolite of the opioid modulator buprenorphine . It is supplied as a Cerilliant® certified reference material (CRM) at 1 mg/mL in methanol in a Snap-N-Spike®/Snap-N-Shoot® ampule format, meeting ISO 17034 and ISO/IEC 17025 accreditation standards . This stable isotope-labeled internal standard is purpose-designed for isotope dilution mass spectrometry in forensic toxicology, clinical compliance monitoring, and pharmacokinetic studies involving buprenorphine and its metabolites [1].

Why Non-Deuterated or Lower-Deuterated Norbuprenorphine Standards Compromise Quantitative Accuracy


Isotope dilution LC-MS/MS quantification of norbuprenorphine in complex biological matrices (urine, meconium, bile, oral fluid) is highly susceptible to ion suppression or enhancement from co-eluting matrix components [1]. Non-deuterated analog internal standards cannot be chromatographically distinguished from the native analyte, making them useless for mass spectrometry-based isotope dilution [2]. Even among deuterated alternatives, insufficient deuteration (e.g., d3 or d4) can lead to incomplete isotopic separation, isotopic cross-talk, or differential matrix effect compensation compared to the d9 species [3]. Consequently, substituting Norbuprenorphine-d9 with a non-certified, non-deuterated, or lower-deuterium analog directly risks loss of method accuracy, precision, and regulatory defensibility .

Quantifiable Differentiation: Norbuprenorphine-d9 vs. Unlabeled, Lower-Deuterated, and Non-CRM Alternatives


Matrix Effect Compensation: d9 vs. Non-Deuterated Internal Standard in Urine LC-MS/MS

In a validated UHPLC-MS/MS method for urine analysis, deuterated internal standards were required to compensate for matrix effects (ME) that predominantly impacted buprenorphine glucuronide quantification. Without deuterated IS correction, accuracy deviated by >20% in real patient samples [1]. Norbuprenorphine-d9, as the exact deuterated match for norbuprenorphine, enabled post-correction accuracy of 90–114% with inter-day repeatability <10% across 20 distinct urine matrices [1]. In contrast, the same study demonstrated that when deuterated IS was omitted, matrix effects rendered glucuronide quantification unreliable [1].

Forensic Toxicology Clinical Compliance Monitoring UHPLC-MS/MS

Certified Reference Material vs. Research-Grade d3 Norbuprenorphine: Lot-to-Lot Traceability

Norbuprenorphine-d9 from Cerilliant® is manufactured under ISO 17034 and ISO/IEC 17025 accreditation as a Certified Reference Material (CRM) with a defined concentration of 1 mg/mL in methanol (single-component solution) and individual lot-specific Certificates of Analysis . In contrast, norbuprenorphine-d3, also available from Cerilliant but typically used as a research-grade internal standard, does not carry the same CRM designation with full metrological traceability . For regulatory applications—including ANDA method validation, pharmacopeial reference standard bridging (USP/EP), and forensic reporting—the CRM status of the d9 product directly satisfies evidentiary chain-of-custody and quantitative traceability requirements that research-grade d3 cannot [1].

Quality Control Forensic Toxicology ANDAPharma

Isotopic Purity and Spectral Separation: d9 vs. d4 and d3 in Tandem Mass Spectrometry

In a validated LC-ESI-MS/MS method for plasma quantification, norbuprenorphine-d9 was monitored via the transition m/z 423 → 110, providing a +9 Da shift from native norbuprenorphine (m/z 414 → 101) [1]. This 9-Da mass difference eliminates isotopic cross-talk between the analyte and internal standard channels, a risk with d3 (m/z 417, +3 Da) or d4 (m/z 418, +4 Da) labels where natural abundance 13C isotopomers of the native analyte can contribute signal to the IS channel [2]. The method achieved a dynamic range of 0.1–10 ng/mL with accuracy and precision within ±15% across all QC levels, confirming the d9 internal standard's suitability for in vivo and in vitro buprenorphine metabolism studies [1].

Bioanalysis Mass Spectrometry Isotope Dilution

Multi-Matrix Validity: Meconium and Urine Performance vs. In-Class Deuterated Internal Standards

A validated LC-MS/MS meconium method using deuterated internal standards for buprenorphine and norbuprenorphine demonstrated linearity from 20–2000 ng/g (r² >0.98), intra-assay imprecision ≤13.9%, and inter-assay imprecision ≤12.4% [1]. Matrix effect for norbuprenorphine ranged from 14.0% to 44.9% suppression across QC levels, but inclusion of deuterated IS ensured accurate quantification across all levels with accuracy ≥85.7% [1]. Similarly, in urine LC-MS/MS, the limit of quantification for norbuprenorphine was 3 μg/L using deuterium-labeled IS [2]. These multi-matrix validation data establish the d9 internal standard's performance equivalence with, and regulatory suitability exceeding, other deuterated alternatives that lack published meconium or urine validation datasets .

Maternal-Fetal Toxicology Drug Testing Method Validation

Deuterium Label Stability: d9 Shows No H/D Back-Exchange Under Routine Storage and Analysis Conditions

The Norbuprenorphine-d9 CRM is specified for storage at -10 to -25°C and is supplied in a sealed ampule format (Snap-N-Spike®/Snap-N-Shoot®) that minimizes solvent evaporation and deuterium loss . Published validation studies demonstrate that analytes quantified with deuterated internal standards (including d9-norbuprenorphine) remain stable in extracted samples stored at -20°C for up to 3 days and in human plasma after three freeze-thaw cycles [1]. No deuterium/hydrogen back-exchange was reported under these conditions. In contrast, non-CRM deuterated standards lack certified stability documentation, requiring users to independently verify isotopic integrity post-purchase .

Storage Stability Isotopic Fidelity CRM

Procurement Efficiency: Ready-to-Use d9 CRM vs. Custom-Synthesized Deuterated Standards

Norbuprenorphine-d9 CRM is supplied as a ready-to-use 1 mg/mL methanolic solution in a single-component ampule, eliminating the need for in-house weighing, purity verification, and stability testing . The Snap-N-Spike®/Snap-N-Shoot® format further accelerates sample preparation by enabling direct addition to calibration and QC samples without solvent exchange . In comparison, custom-synthesized deuterated norbuprenorphine typically requires additional qualification steps (NMR confirmation, HPLC purity determination, residual solvent analysis) and may have variable isotopic enrichment, adding approximately 7–14 days to method readiness [1]. The CRM format ensures immediate method deployment with pre-certified concentration, reducing total method implementation time from weeks to hours.

Laboratory Procurement Cost Efficiency Method Implementation

Optimal Application Scenarios for Norbuprenorphine-d9 Based on Quantitative Differentiation Evidence


Forensic Urine Drug Testing and Clinical Compliance Monitoring in Opioid Treatment Programs

Norbuprenorphine-d9 is the internal standard of choice for LC-MS/MS quantification of norbuprenorphine in urine from buprenorphine-maintained patients. As demonstrated by Agostini et al. (2019), deuterated IS correction is essential for achieving 90–114% accuracy in hydrolysis-free dilute-and-shoot UHPLC-MS/MS methods, with inter-day repeatability <10% across 20 different urine matrices [1]. Without the d9-deuterated IS, matrix effects cause >20% quantification error, rendering patient compliance assessment unreliable. The CRM format with lot-specific COA directly supports forensic reporting and chain-of-custody requirements .

Maternal-Fetal Toxicology: Meconium Analysis for In Utero Buprenorphine Exposure

The validated meconium LC-MS/MS method (Kacinko et al., 2007) employing deuterated internal standards achieved linearity from 20–2000 ng/g (r² >0.98) with accuracy ≥85.7% and inter-assay imprecision ≤12.4% [1]. Norbuprenorphine-d9 CRM provides the multi-matrix validation pedigree (urine, meconium, oral fluid) that lower-deuterated alternatives lack, enabling laboratories to expand method scope without re-validation .

Pharmaceutical ANDA Filing and Method Validation for Buprenorphine Products

Per SynZeal and Cerilliant specifications, Norbuprenorphine-d9 supports ANDA method validation (AMV), quality control (QC) applications during commercial buprenorphine production, and reference standard bridging against USP or EP pharmacopeial standards [1]. The ISO 17034 CRM certification provides metrological traceability that non-CRM deuterated standards cannot offer, directly satisfying FDA and EMA regulatory expectations for bioanalytical method validation .

In Vitro Drug Metabolism Studies Using Human Liver Microsomes and cDNA-Expressed P450s

The Moody et al. (2002) LC-ESI-MS/MS method, which used norbuprenorphine-d9 (m/z 423 → 110) as internal standard, demonstrated suitability for quantifying norbuprenorphine formation in human liver microsomes incubated with 5–82 nM buprenorphine and in cDNA-expressed P450 assays (3A4, 3A5, 3A7, 2C8) at 21 nM substrate concentration [1]. The +9 Da mass shift eliminates isotopic interference from the native analyte, ensuring accurate rate determination for CYP phenotyping studies where small differences in metabolic activity must be resolved .

Quote Request

Request a Quote for Norbuprenorphine-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.